
Deisovaleryl-blastmycin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Deisovaleryl-blastmycin is a novel antifungal antibiotic isolated from the fermentation broth of Streptomyces sp. 5140-A1 . It exhibits antimicrobial activity against various fungi, including Piricularia oryzae, and has lower toxicity compared to antimycin A . The compound’s structure is characterized by its unique chemical formula, C21H28N2O8 .
Preparation Methods
Synthetic Routes and Reaction Conditions
Deisovaleryl-blastmycin is primarily produced through fermentation. The Streptomyces sp. 5140-A1 strain is cultivated in a medium containing starch, soybean meal, dry yeast, ammonium sulfate, sodium chloride, and calcium carbonate at pH 6.2 . The fermentation process reaches its peak antibiotic production 24-28 hours after inoculation .
Industrial Production Methods
The cultured broth is harvested after 24 hours of fermentation. The mycelial cake is extracted with 60% aqueous acetone, and the aqueous phase is further extracted with ethyl acetate . The organic layer is washed with water, dried over sodium sulfate, and concentrated in vacuo to obtain a brownish solution . This solution is then passed through a silica gel column, and the active fractions are separated and recrystallized to yield pure this compound .
Chemical Reactions Analysis
Types of Reactions
Deisovaleryl-blastmycin undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Common reagents used in these reactions include ethyl acetate, benzene, and hexane . The reactions are typically carried out under controlled conditions to ensure the stability and purity of the compound .
Major Products Formed
The major products formed from these reactions include crystalline blastmycin and other related antifungal compounds .
Scientific Research Applications
Deisovaleryl-blastmycin has a wide range of scientific research applications:
Mechanism of Action
Deisovaleryl-blastmycin exerts its effects by inhibiting the growth of fungal cells. It targets specific enzymes and pathways involved in fungal cell wall synthesis, leading to cell death . The compound’s molecular structure allows it to interact with these targets effectively, making it a potent antifungal agent .
Comparison with Similar Compounds
Properties
Molecular Formula |
C21H28N2O8 |
|---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
N-(8-butyl-7-hydroxy-2,6-dimethyl-4,9-dioxo-1,5-dioxonan-3-yl)-3-formamido-2-hydroxybenzamide |
InChI |
InChI=1S/C21H28N2O8/c1-4-5-7-14-17(25)12(3)31-21(29)16(11(2)30-20(14)28)23-19(27)13-8-6-9-15(18(13)26)22-10-24/h6,8-12,14,16-17,25-26H,4-5,7H2,1-3H3,(H,22,24)(H,23,27) |
InChI Key |
RQVHZRRXZBBXMY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1C(C(OC(=O)C(C(OC1=O)C)NC(=O)C2=C(C(=CC=C2)NC=O)O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


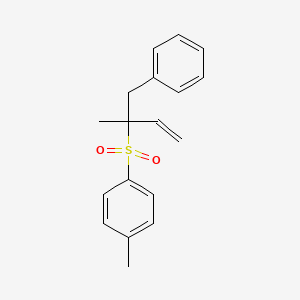
![[1,1'-Biphenyl]-4-yl 3,5-diaminobenzoate](/img/structure/B14081111.png)
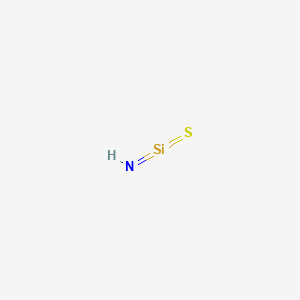
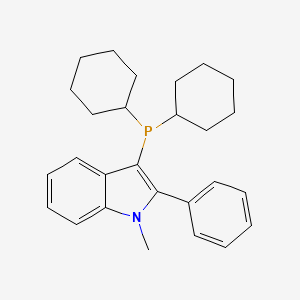
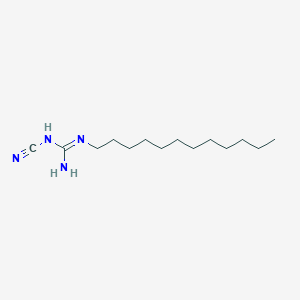
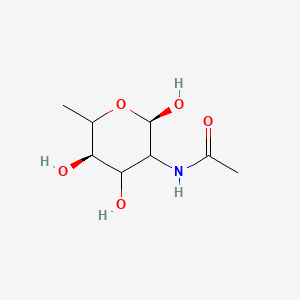
![[3-(Chloromethyl)-5-(difluoromethyl)-4-hydroxyphenyl]-dioxidoazanium](/img/structure/B14081136.png)
![2-(3-Ethoxypropyl)-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081144.png)
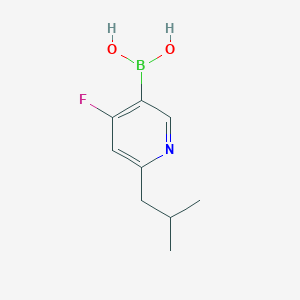
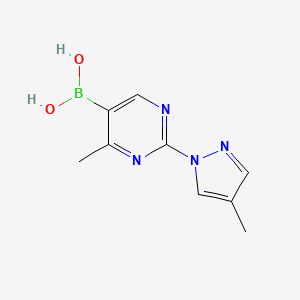
![3-(5-chloro-2-hydroxy-4-methylphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl]-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14081153.png)

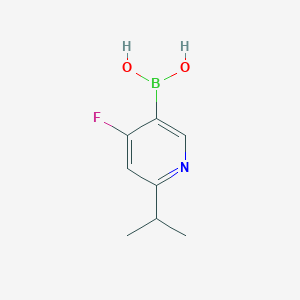
![3-bromo-N'-hydroxyimidazo[1,2-a]pyridine-6-carboximidamide](/img/structure/B14081161.png)
